

Toxicological Profile of Benzyl 2-Ethylhexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 2-Ethylhexyl Phthalate**

Cat. No.: **B032765**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for **Benzyl 2-ethylhexyl phthalate** (CAS No. 27215-22-1). It is important to note that publicly available, in-depth toxicological data for this specific compound is limited. To provide a broader context for researchers, this guide also includes information on structurally related and well-studied phthalates, namely Butyl Benzyl Phthalate (BBP) and Di(2-ethylhexyl) phthalate (DEHP). This information is for comparative purposes and should not be directly extrapolated to **Benzyl 2-ethylhexyl phthalate** without further investigation.

Introduction

Benzyl 2-ethylhexyl phthalate, with the CAS number 27215-22-1, is a phthalate ester. Phthalates are a class of chemicals primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics. Due to their widespread use, human exposure to phthalates is common. The toxicological profiles of many phthalates have been extensively studied, with some being identified as endocrine disruptors and reproductive toxicants. However, specific toxicological data for **Benzyl 2-ethylhexyl phthalate** is not as comprehensive as for other common phthalates.

Physicochemical Properties

A summary of the known physicochemical properties of **Benzyl 2-ethylhexyl phthalate** is presented in Table 1.

Table 1: Physicochemical Properties of **Benzyl 2-ethylhexyl Phthalate**

Property	Value	Reference
CAS Number	27215-22-1	[1][2]
Molecular Formula	C ₂₃ H ₂₈ O ₄	[1][2]
Molecular Weight	368.47 g/mol	[2]
Synonyms	Benzyl Octyl Phthalate, Phthalic Acid Benzyl 2- Ethylhexyl Ester	
Physical State	Not specified, likely a liquid based on related compounds	
Purity	>98% (typical for commercially available standards)	[3]

Toxicological Data

The available toxicological data for **Benzyl 2-ethylhexyl phthalate** is primarily from safety data sheets (SDS) provided by chemical suppliers. In-depth studies on its toxicokinetics and toxicodynamics are not readily available in the public domain.

Table 2: Summary of Available Toxicological Information for **Benzyl 2-ethylhexyl Phthalate**

Endpoint	Observation	Reference
Acute Toxicity	Unknown acute toxicity. 100% of the mixture consists of ingredient(s) of unknown toxicity.	[3]
Skin Corrosion/Irritation	Causes skin irritation.	[4]
Serious Eye Damage/Irritation	Causes serious eye irritation.	[4][5]
Respiratory or Skin Sensitization	May cause an allergic skin reaction.	[4]
Germ Cell Mutagenicity	No information available.	
Carcinogenicity	No information available.	
Reproductive Toxicity	No information available.	
Specific Target Organ Toxicity (Single Exposure)	No information available.	
Specific Target Organ Toxicity (Repeated Exposure)	No information available.	
Aspiration Hazard	No information available.	
Ecotoxicity	May cause long lasting harmful effects to aquatic life.	[3]

Toxicological Profile of Structurally Related Phthalates (for Comparative Context)

Given the limited data on **Benzyl 2-ethylhexyl phthalate**, the toxicological profiles of Butyl Benzyl Phthalate (BBP) and Di(2-ethylhexyl) phthalate (DEHP) are summarized to provide a general understanding of the potential hazards associated with this class of compounds.

4.1. Butyl Benzyl Phthalate (BBP)

BBP is a well-studied phthalate with known reproductive and developmental toxicity.[6][7]

Table 3: Selected Toxicological Data for Butyl Benzyl Phthalate (BBP)

Endpoint	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	2,330 - 6,160 mg/kg	
Developmental Toxicity (NOAEL)	Rat	Gavage	350 mg/kg/day	[8]
Developmental Toxicity (LOAEL)	Rat	Gavage	450 mg/kg/day (increased resorptions)	[8]
Reproductive Toxicity (NOAEL)	Rat	Feed	100 mg/kg/day (fetotoxicity in 2-generation study)	[8]

4.2. Di(2-ethylhexyl) phthalate (DEHP)

DEHP is one of the most common and extensively studied phthalates. It is a known reproductive and developmental toxicant in animals and is classified as a probable human carcinogen by some agencies.[6][7][9]

Table 4: Selected Toxicological Data for Di(2-ethylhexyl) phthalate (DEHP)

Endpoint	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	> 25,000 mg/kg	
Reproductive Toxicity	Rodents	Oral	Testicular atrophy, decreased sperm production	[10]
Developmental Toxicity	Rodents	Oral	Malformations of the male reproductive tract	[11]
Carcinogenicity	Rat, Mouse	Oral	Increased incidence of liver tumors	[12]

Experimental Protocols (General)

As specific experimental protocols for **Benzyl 2-ethylhexyl phthalate** are not available, this section outlines standard methodologies for key toxicological assessments that would be employed to evaluate its safety.

5.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- **Test Animals:** Typically, rodents (rats or mice), young, healthy, and of a single sex (usually females as they are often slightly more sensitive).
- **Procedure:** A single dose of the test substance is administered by gavage to a small group of animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome (survival or death) in this group determines the dose for the next group. The test proceeds sequentially until the LD50 can be estimated.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.

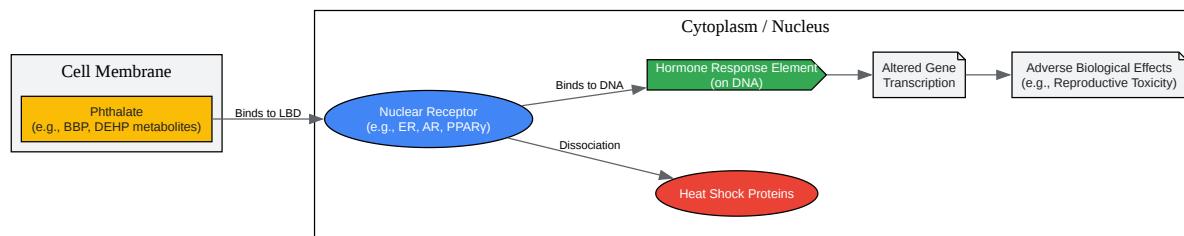
5.2. Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

- **Test System:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for *Salmonella*).
- **Procedure:** The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
- **Endpoint:** The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

5.3. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.

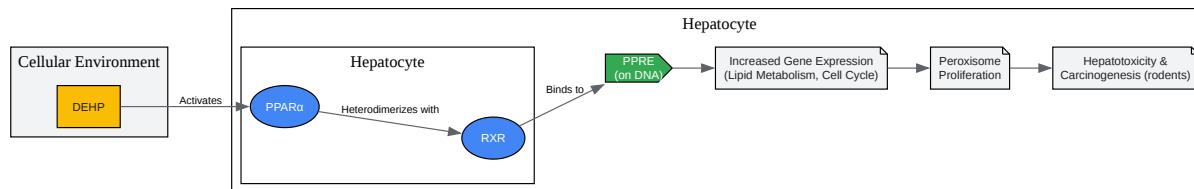

- **Test Animals:** Typically mice or rats.
- **Procedure:** Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment.
- **Endpoint:** The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is scored. An increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Potential Signaling Pathways (Based on Related Phthalates)

While the specific molecular targets of **Benzyl 2-ethylhexyl phthalate** have not been elucidated, many phthalates are known to exert their toxic effects through interactions with various signaling pathways, particularly those involved in endocrine function.

6.1. Endocrine Disruption via Nuclear Receptor Interaction

Many phthalates are known to be endocrine-disrupting chemicals (EDCs).^[11] They can interfere with the endocrine system by interacting with nuclear receptors such as the estrogen receptor (ER) and the androgen receptor (AR).^[13]

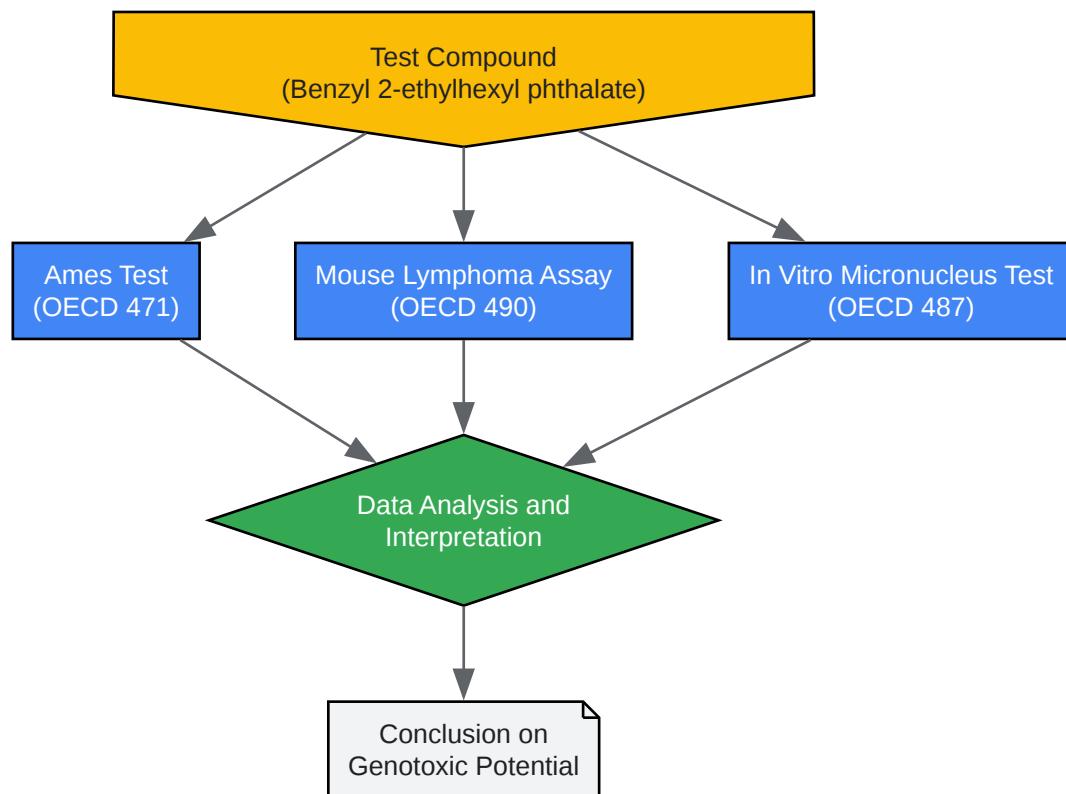


[Click to download full resolution via product page](#)

Caption: Generalized mechanism of endocrine disruption by phthalates via nuclear receptor binding.

6.2. Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation

DEHP is a known activator of PPAR α , particularly in rodents, which is linked to its hepatocarcinogenic effects in these species.^[14] Activation of PPAR α leads to peroxisome proliferation and altered lipid metabolism.



[Click to download full resolution via product page](#)

Caption: PPAR α activation pathway by DEHP leading to hepatotoxicity in rodents.

6.3. Experimental Workflow for In Vitro Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a compound using a battery of in vitro tests.

[Click to download full resolution via product page](#)

Caption: A standard experimental workflow for in vitro genotoxicity testing.

Conclusion and Future Directions

The toxicological profile of **Benzyl 2-ethylhexyl phthalate** is largely uncharacterized. Based on the limited available data, it is classified as a skin and eye irritant and a potential skin sensitizer. However, comprehensive studies on its systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects are lacking.

Given the known adverse health effects of other phthalates, particularly BBP and DEHP, it is crucial to conduct further research to fully elucidate the toxicological profile of **Benzyl 2-ethylhexyl phthalate**. Future studies should focus on:

- Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

- A comprehensive assessment of its potential endocrine-disrupting activity, including its interaction with various nuclear receptors.
- Standardized in vivo studies to determine its acute, subchronic, and chronic toxicity, as well as its potential to cause reproductive and developmental effects.
- A battery of in vitro and in vivo genotoxicity assays to evaluate its mutagenic and clastogenic potential.

Such data are essential for a comprehensive risk assessment and for ensuring the safety of its use in consumer and industrial products. Researchers in the field are encouraged to address these knowledge gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 2-ethylhexyl phthalate | 27215-22-1 [sigmaaldrich.com]
- 2. Benzyl 2-ethylhexyl phthalate | CAS#:27215-22-1 | Chemsoc [chemsoc.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. cpachem.com [cpachem.com]
- 6. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl butyl phthalate [MAK Value Documentation, 2018] [ouci.dntb.gov.ua]
- 9. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 10. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- To cite this document: BenchChem. [Toxicological Profile of Benzyl 2-Ethylhexyl Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032765#toxicological-profile-of-benzyl-2-ethylhexyl-phthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com